molecular formula C8H14O3 B15273245 2-(2-Methyloxan-2-yl)acetic acid

2-(2-Methyloxan-2-yl)acetic acid

Cat. No.: B15273245
M. Wt: 158.19 g/mol
InChI Key: SYBKUIDAWCVALK-UHFFFAOYSA-N
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Description

2-(2-Methyloxan-2-yl)acetic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . This chemical, identified by CAS Number 933743-03-4, is characterized by a carboxylic acid functional group attached to a 2-methyloxane (a tetrahydropyran) ring system, as represented by the SMILES notation OC(=O)CC1(C)OCCCC1 . As a building block in organic synthesis, this acetic acid derivative serves as a versatile intermediate for researchers in medicinal chemistry and materials science. Its structure, featuring both a reactive carboxylic acid and a saturated oxygen-containing ring, makes it a valuable precursor for the development of more complex molecules, such as pharmaceuticals and agrochemicals. The oxane ring can influence the compound's conformational properties and bioavailability, while the acetic acid group allows for further functionalization through amidation, esterification, or coupling reactions. Regulatory agencies like the FDA and EMA provide strict guidelines for monitoring impurities in chemical production . Please note: This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic applications. Proper safety data sheets should be consulted before use .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(2-methyloxan-2-yl)acetic acid

InChI

InChI=1S/C8H14O3/c1-8(6-7(9)10)4-2-3-5-11-8/h2-6H2,1H3,(H,9,10)

InChI Key

SYBKUIDAWCVALK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxan-2-yl)acetic acid typically involves the reaction of oxane derivatives with acetic acid or its derivatives under controlled conditions. One common method includes the reaction of 2-methyloxane with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyloxan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.

    Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxane derivatives with ketone or carboxylic acid groups.

    Reduction: Alcohol or aldehyde derivatives of oxane.

    Substitution: Various substituted oxane derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Methyloxan-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Amino-2-(3-Methyloxan-3-yl)acetic Acid

  • Its molecular weight is 173.21 g/mol, slightly higher due to the amino substituent .
  • Stereochemistry: The 3-methyloxane ring may adopt different conformations compared to the 2-methyloxane in the target compound, affecting interactions in chiral environments.
  • Applications: Amino-substituted acetic acids are often intermediates in peptide synthesis or enzyme inhibitors, suggesting possible pharmaceutical relevance for this analog.

2-(5-Methyloxazol-2-yl)acetic Acid

  • Structure: Features a five-membered oxazole ring (C₆H₇NO₃, MW: 141.12 g/mol) with a methyl group at the 5-position .
  • Key Differences :
    • Ring Size and Heteroatoms : The oxazole’s nitrogen atom creates a π-electron-deficient system, contrasting with the electron-rich oxane ring. This difference impacts reactivity in cycloaddition or nucleophilic substitution reactions.
    • Acidity : The oxazole’s electron-withdrawing nature may increase the acetic acid group’s acidity compared to the oxane derivative.

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Structure : An aromatic acetic acid derivative (C₉H₉BrO₃, MW: 257.08 g/mol) with bromine and methoxy substituents .
  • Key Differences: Aromatic vs. Aliphatic Systems: The phenyl ring introduces conjugation and planar geometry, unlike the non-planar oxane. Substituent Effects: Bromine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic properties, influencing regioselectivity in further derivatization.
  • Applications : Used in synthesizing natural products (e.g., Combretastatin A-4), suggesting utility in medicinal chemistry.

α-Methylphenoxyacetic Acid

  • Structure: Contains a methylphenoxy group attached to the acetic acid backbone (C₉H₁₀O₃, MW: 166.17 g/mol) .
  • Solubility: The hydrophobic phenyl ring may decrease aqueous solubility compared to the oxane derivative.
  • Applications : Similar compounds are intermediates in herbicide and polymer synthesis.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
2-(2-Methyloxan-2-yl)acetic acid C₈H₁₄O₃ 158.20 2-Methyloxane Potential synthetic intermediate
2-Amino-2-(3-Methyloxan-3-yl)acetic acid Not listed 173.21 3-Methyloxane, amino Pharmaceutical intermediates
2-(5-Methyloxazol-2-yl)acetic acid C₆H₇NO₃ 141.12 5-Methyloxazole Agrochemicals, antimicrobials
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 257.08 Bromo, methoxy phenyl Natural product synthesis
α-Methylphenoxyacetic acid C₉H₁₀O₃ 166.17 2-Methylphenoxy Herbicide/polymer intermediates

Research Findings and Implications

  • Synthetic Challenges : The oxane ring in this compound likely requires specialized cyclization methods, whereas oxazole derivatives (e.g., ) are synthesized via multicomponent reactions .
  • Reactivity Trends : Electron-donating groups (e.g., methyl on oxane) may stabilize intermediates in nucleophilic acyl substitution, while electron-withdrawing groups (e.g., bromine in ) enhance electrophilic aromatic substitution.
  • Safety Considerations : Analogous acetic acids (e.g., ) exhibit skin/eye irritation hazards, suggesting similar precautions are warranted for the target compound.

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